Halobetasol Propionate-d5

LC-MS/MS bioanalysis pharmacokinetic studies therapeutic drug monitoring

Halobetasol Propionate-d5 is a deuterium-labeled analog of the ultra-high potency topical corticosteroid Halobetasol Propionate (HBP), classified as a Class I corticosteroid for treating inflammatory dermatoses. This stable isotope-labeled compound incorporates five deuterium atoms in place of hydrogen, resulting in a molecular formula of C₂₅H₂₆D₅ClF₂O₅ and a nominal molecular weight of approximately 490.0 g/mol.

Molecular Formula C₂₅H₂₆D₅ClF₂O₅
Molecular Weight 489.99
Cat. No. B1152896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalobetasol Propionate-d5
Synonyms(6α,11β,16β)-21-Chloro-6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5;  Miracorten-d5;  Ulobetasol Propionate-d5;  Ultravate-d5; 
Molecular FormulaC₂₅H₂₆D₅ClF₂O₅
Molecular Weight489.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halobetasol Propionate-d5 for Analytical Reference Standards and Procurement in Bioanalysis


Halobetasol Propionate-d5 is a deuterium-labeled analog of the ultra-high potency topical corticosteroid Halobetasol Propionate (HBP), classified as a Class I corticosteroid for treating inflammatory dermatoses [1]. This stable isotope-labeled compound incorporates five deuterium atoms in place of hydrogen, resulting in a molecular formula of C₂₅H₂₆D₅ClF₂O₅ and a nominal molecular weight of approximately 490.0 g/mol . The unlabeled parent drug, Halobetasol Propionate, is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties used primarily in topical formulations [2]. The deuterated analog maintains near-identical chemical and physical properties to the parent compound while exhibiting a distinct mass shift of +5 Da (Δm = 5), enabling unambiguous differentiation and quantification in mass spectrometry-based analytical workflows [3].

Why Halobetasol Propionate-d5 Cannot Be Substituted with Unlabeled Standards or Alternative Internal Standards


Generic substitution with unlabeled Halobetasol Propionate, structurally similar corticosteroids (e.g., Clobetasol Propionate), or alternative isotopically labeled variants (e.g., Halobetasol-D3 Propionate) fails to meet regulatory analytical validation requirements. Halobetasol Propionate-d5 is specifically designed as an internal standard (IS) for LC-MS/MS quantification, where its +5 Da mass shift (relative to unlabeled Halobetasol Propionate, MW 484.96 g/mol) provides baseline chromatographic resolution from the native analyte while minimizing isotopic cross-talk in MRM transitions . Unlabeled compounds co-elute with the analyte and cannot be discriminated by mass detection, precluding their use as internal standards [1]. Furthermore, the -d5 isotopologue offers a larger nominal mass differential (Δm = 5) compared to -d3 analogs (Δm = 3, MW 487.98 g/mol), which may confer advantages in reducing M+1/M+2 isotopic interference in complex biological matrices [2].

Halobetasol Propionate-d5: Quantified Differential Performance Evidence for Analytical Method Selection and Procurement


Mass Spectrometry Differentiation: Quantitative Mass Shift of +5 Da Enables Unambiguous Internal Standard Application

Halobetasol Propionate-d5 exhibits a molecular weight of 489.99-490.00 g/mol , representing a +5.03 Da mass differential compared to unlabeled Halobetasol Propionate (MW 484.96 g/mol, C₂₅H₃₁ClF₂O₅) . This isotopic shift is quantitatively sufficient to establish distinct mass-to-charge ratio (m/z) separation in both full-scan MS and selected reaction monitoring (SRM/MRM) modes .

LC-MS/MS bioanalysis pharmacokinetic studies therapeutic drug monitoring

Comparative Mass Differential: Halobetasol Propionate-d5 Offers Larger Isotopic Shift Than -d3 Analogs

When compared to Halobetasol-D3 Propionate, the -d5 variant provides a larger nominal mass differential (Δm = +5 Da) relative to the -d3 isotopologue (Δm = +3 Da) [1]. Halobetasol-D3 Propionate has a molecular weight of 487.98 g/mol [2], representing a 2.02 Da smaller mass differential from the unlabeled parent than that offered by Halobetasol Propionate-d5 .

stable isotope labeling internal standard selection isotopic interference mitigation

Purity Benchmarking: Minimum 95% Purity Specification Ensures Suitability as Reference Standard

Commercial sources for Halobetasol Propionate-d5 consistently specify a minimum purity of 95% as determined by chromatographic methods . This purity threshold aligns with regulatory expectations for reference standards used in analytical method development, method validation (AMV), and quality control (QC) applications . In contrast, typical analytical-grade unlabeled Halobetasol Propionate may exhibit variable purity depending on the source and intended application, and is not supplied with the same lot-specific certification for isotope-labeled quantitative use .

reference standard procurement analytical method validation quality control

Clinical Differentiation of Parent Compound: Halobetasol Propionate Demonstrates Superior Efficacy and Tolerability vs Clobetasol Propionate

In a double-blind, multicenter, parallel-group trial of 134 patients with severe, localized plaque psoriasis, 0.05% Halobetasol Propionate ointment demonstrated a 96% overall success rate (healed or marked improvement) compared to 91% for 0.05% Clobetasol Propionate ointment [1]. A significantly larger proportion of Halobetasol-treated patients achieved no disease or mild disease after 14 days (86% versus 70%, p = 0.023) [2]. Healing within 24 days was observed in 69% of Halobetasol-treated patients versus 56% of Clobetasol-treated patients [3].

topical corticosteroid efficacy psoriasis treatment outcomes comparative clinical pharmacology

Halobetasol Propionate-d5: Recommended Application Scenarios for Research and Industrial Procurement


LC-MS/MS Bioanalytical Method Development and Validation

Halobetasol Propionate-d5 serves as the internal standard of choice for developing and validating LC-MS/MS methods to quantify Halobetasol Propionate in biological matrices (plasma, serum, urine, tissue homogenates). The +5 Da mass shift provides unambiguous differentiation from the native analyte, enabling accurate quantification across the method's linear range. This application is critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, where regulatory compliance (ICH M10, FDA Bioanalytical Method Validation Guidance) requires the use of stable isotope-labeled internal standards to correct for matrix effects and extraction variability.

Topical Formulation Quality Control and Stability-Indicating Assays

Procurement of Halobetasol Propionate-d5 supports quality control (QC) and stability-indicating method development for Halobetasol Propionate-containing topical formulations (creams, ointments, lotions, gels). The compound is used as a reference standard for traceability against pharmacopeial standards (USP or EP) during synthesis and formulation stages of drug development . Its ≥95% purity specification with Certificate of Analysis ensures reliable quantification of active pharmaceutical ingredient (API) content and impurity profiling in finished dosage forms, as required for ANDA submissions and commercial batch release testing.

In Vitro Percutaneous Absorption and Dermal Pharmacokinetic Studies

Halobetasol Propionate-d5 enables precise quantification of Halobetasol Propionate in in vitro skin permeation studies (Franz diffusion cell assays) and dermal pharmacokinetic investigations. Given the parent compound's ultra-high potency classification as a Class I corticosteroid [1] and its demonstrated clinical efficacy in plaque psoriasis [2], accurate measurement of drug disposition in stratum corneum, viable epidermis, and dermis is essential for formulation optimization and bioequivalence demonstration. The deuterated IS corrects for extraction efficiency and ionization suppression, delivering reliable data for regulatory submissions.

Clinical Pharmacokinetic and Bioequivalence Studies of Halobetasol Propionate Formulations

In clinical studies where Halobetasol Propionate plasma concentrations are measured to assess systemic exposure following topical application, Halobetasol Propionate-d5 is the required internal standard for achieving the sensitivity and specificity mandated by regulatory agencies. The parent drug's pharmacokinetic profile indicates that steady-state plasma concentrations are achieved by Day 14 of topical administration [3], with measurable systemic levels in all subjects. The deuterated IS ensures that these low-concentration measurements (often in the pg/mL range) are analytically valid and defensible in support of NDA and ANDA filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halobetasol Propionate-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.